molecular formula C16H19ClN4O2 B2715567 (E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide CAS No. 2094950-22-6

(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide

Cat. No. B2715567
M. Wt: 334.8
InChI Key: VDMQLANZYGRZDF-UHFFFAOYSA-N
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Description

(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide is a chemical compound with a complex structure. It falls within the category of organic compounds and exhibits interesting pharmacological properties.



Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₂₀ClN₅O . Let’s examine its structural features:



  • The (E)- prefix indicates the trans configuration around the double bond.

  • The chloropyridine group contributes to the aromatic character.

  • The piperazine ring introduces flexibility and potential for interactions with biological targets.

  • The hydroxymethyl and methylpyrazol substituents enhance solubility and modulate activity.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. It can participate in various reactions, such as:



  • Substitution reactions : Chlorine substitution, leading to derivatives with altered properties.

  • Cyclization reactions : Formation of heterocyclic rings.

  • Functional group transformations : Hydroxymethyl group modifications.



Physical And Chemical Properties Analysis


  • Physical state : Typically a solid.

  • Melting point : Varies depending on the specific derivative.

  • Solubility : Soluble in organic solvents.

  • Stability : Sensitive to light, moisture, and extreme temperatures.


Safety And Hazards


  • Toxicity : Assessments indicate moderate toxicity.

  • Handling precautions : Use appropriate protective gear (gloves, goggles) during handling.

  • Environmental impact : Dispose of waste properly to prevent contamination.


Future Directions

Researchers should explore:



  • Structure-activity relationships : Correlate structural modifications with biological activity.

  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion.

  • In vivo studies : Evaluate efficacy and safety profiles.


properties

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-21-10-13(9-20-21)6-14(11-22)8-19-16(23)3-2-12-4-5-18-15(17)7-12/h2-5,7,9-10,14,22H,6,8,11H2,1H3,(H,19,23)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQLANZYGRZDF-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CNC(=O)C=CC2=CC(=NC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CC(CNC(=O)/C=C/C2=CC(=NC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropyridin-4-yl)-N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propyl}prop-2-enamide

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